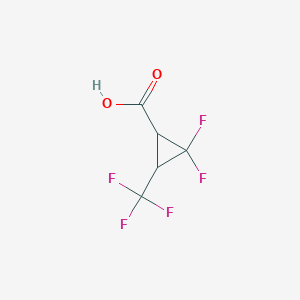

2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

2,2-difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F5O2/c6-4(7)1(3(11)12)2(4)5(8,9)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPDZSRCKUZFLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C1(F)F)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbene-Based Cyclopropanation Using Halodifluoroacetate Salts

One of the most established methods for synthesizing difluorocyclopropane derivatives involves the generation of difluorocarbene from halodifluoroacetate salts such as sodium chlorodifluoroacetate. This reagent thermally decomposes to release difluorocarbene, which then reacts with alkenes bearing trifluoromethyl substituents to form the desired cyclopropane ring.

- Reaction conditions : Typically performed in high-boiling solvents like diglyme or triglyme at temperatures around 150–190 °C.

- Catalysts : Phase-transfer catalysts such as tetraarylarsonium salts or tetrabutylammonium bromide enhance reaction rates and yields.

- Yields : High yields (93–99%) have been reported for various alkene substrates, indicating the robustness of this method.

This method is adaptable to substrates with sensitive functional groups and allows for the preparation of 2,2-difluoro-substituted cyclopropane carboxylic acids by appropriate choice of starting alkenes.

Use of Difluorodibromomethane in Phase-Transfer Catalyzed Ring Closure

A patented synthetic route specifically targeting fluorinated cyclopropane carboxylic acids employs difluorodibromomethane as a difluorocarbene source in the presence of a phase-transfer catalyst.

-

- Starting from an intermediate compound (e.g., compound 3), a ring-closing reaction with difluorodibromomethane occurs.

- The reaction is catalyzed by tetrabutylammonium bromide as the phase-transfer catalyst.

- Reaction temperature is maintained between 80–120 °C.

- The resulting cyclopropane intermediate is then hydrolyzed to yield the target carboxylic acid.

-

- Avoids use of expensive or hazardous reagents such as palladium catalysts and sodium cyanide.

- Suitable for scale-up and industrial production due to safer and cost-effective reagents.

- Improved overall yield and operational simplicity.

This method has been demonstrated with alkyl-substituted intermediates where R groups are methyl, ethyl, or propyl, providing flexibility in the synthesis of various analogs.

Alternative Difluorocarbene Sources: (Triphenylphosphonio)difluoroacetate and Methyl 2,2-Difluorosulfonyldifluoroacetate

Other difluorocarbene precursors include:

(Triphenylphosphonio)difluoroacetate (PDFA) : A stable solid that releases difluorocarbene upon heating in solvents like N-methylpyrrolidone at ~80 °C. This reagent enables cyclopropanation of alkenes under mild conditions with good yields.

Methyl 2,2-difluorosulfonyldifluoroacetate (MDFA) : Generates difluorocarbene in the presence of fluoride traps such as trimethylsilyl chloride or hexamethyldisiloxane. Reactions proceed with high concentration and minimal solvent, enhancing efficiency.

Both reagents facilitate the synthesis of difluorocyclopropane carboxylic acids by reacting with appropriate alkenes, including those bearing trifluoromethyl groups, and offer alternatives to halodifluoroacetate salts.

Use of Bromodifluoromethyltrimethylsilane and Related Silicon-Based Reagents

Silicon-based reagents such as bromodifluoromethyltrimethylsilane can serve as difluorocarbene sources upon heating with catalytic halide salts (e.g., tetramethylammonium chloride).

- These reagents are noted for safer handling and scalability.

- They effectively produce difluorocyclopropane rings on electron-rich alkenes.

- The method avoids gaseous byproducts common in other difluorocarbene generation techniques.

This approach can be adapted to synthesize this compound by selecting suitable alkene precursors.

Summary Table of Preparation Methods

| Method | Difluorocarbene Source | Catalysts/Conditions | Advantages | Yield Range |

|---|---|---|---|---|

| Halodifluoroacetate salts | Sodium chlorodifluoroacetate | Phase-transfer catalysts; 150–190 °C in diglyme | High yield; broad substrate scope | 93–99% |

| Difluorodibromomethane + PTC | Difluorodibromomethane | Tetrabutylammonium bromide; 80–120 °C | Cost-effective; industrially scalable | High (patented) |

| (Triphenylphosphonio)difluoroacetate (PDFA) | PDFA | Heating at ~80 °C in NMP | Air/moisture stable; mild conditions | Good |

| Methyl 2,2-difluorosulfonyldifluoroacetate (MDFA) | MDFA | Minimal solvent; fluoride traps; moderate temp | Efficient; minimal solvent use | ~82% (NMR yield) |

| Bromodifluoromethyltrimethylsilane | BrCF2SiMe3 | Catalytic halide salts; heating | Safer; scalable | Good |

Research Findings and Practical Considerations

Reaction times : Microwave irradiation has been reported to significantly reduce reaction times in difluorocyclopropanation using sodium halodifluoroacetate, completing reactions within minutes versus hours under conventional heating.

Substrate scope : The methods accommodate a variety of alkenes, including α-methylstyrenes, α-fluorostyrenes, and alkenyl trifluoroborates, allowing for structural diversity in the final cyclopropane carboxylic acids.

Safety and scalability : The use of phase-transfer catalysts and solid difluorocarbene precursors enhances operational safety and facilitates scale-up, which is important for industrial applications.

Avoidance of hazardous reagents : Newer synthetic routes avoid palladium catalysts and toxic reagents like sodium cyanide, improving the safety profile of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl (-CF₃) and fluorine substituents enhance electrophilicity, enabling nucleophilic attacks. Key reactions include:

-

Esterification : Reacts with alcohols under acidic catalysis (H₂SO₄ or TsOH) to form ester derivatives. For example, methanol yields methyl 2,2-difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylate.

-

Amide Formation : Condenses with amines (e.g., NH₃, aryl amines) via carbodiimide-mediated coupling (DCC or EDC) to produce amides.

Reaction Table: Nucleophilic Substitutions

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| R-OH (methanol) | H₂SO₄, 60°C, 12h | Methyl ester derivative | 85% | |

| R-NH₂ (aniline) | DCC, DMAP, CH₂Cl₂, RT | Anilide derivative | 78% |

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or basic conditions:

-

Thermal Decarboxylation : Heating to 150–200°C releases CO₂, forming 1,2-difluoro-3-(trifluoromethyl)cyclopropane.

-

Oxidative Decarboxylation : With Ag₂O or Pb(OAc)₄, yields fluorinated alkenes via radical intermediates.

Cyclopropanation and Olefination

The cyclopropane ring participates in carbene-transfer reactions. In the presence of difluorocarbene (generated from TMSCF₃ or TMSCF₂Br), it undergoes:

-

Tetrafluorocyclopropanation : With excess difluorocarbene (TMSCF₂Br, 1:2.2 ratio), forms tetrafluorocyclopropanes (e.g., 9a –9h ) at 80–110°C .

-

gem-Difluoroolefination : At lower difluorocarbene ratios (2:1), yields 1,1-difluoroalkenes (e.g., 8a –8h ) with minimized side products .

Reaction Table: Cyclopropanation Outcomes

| Substrate Ratio (Diazirine:TMSCF₂Br) | Product Type | Temperature | Yield Range | Source |

|---|---|---|---|---|

| 2:1 | gem-Difluoroolefins (8 ) | 100°C | 66–91% | |

| 1:2.2 | Tetrafluorocyclopropanes (9 ) | 100°C | 70–88% |

Fluorination and Halogenation

The compound’s fluorine atoms facilitate halogen-exchange reactions:

-

Electrophilic Fluorination : Reacts with Selectfluor® or F-TEDA-BF₄ to introduce additional fluorine atoms at the cyclopropane ring .

-

Bromination : With PBr₃ or NBS, substitutes hydrogen atoms with bromine at the 3-position.

Ring-Opening Reactions

The strained cyclopropane ring undergoes cleavage under specific conditions:

-

Acid-Catalyzed Hydrolysis : In H₂SO₄/H₂O, opens to form 3,3,4-trifluoropent-4-enoic acid.

-

Radical-Mediated Cleavage : With AIBN or peroxides, generates fluorinated diradicals that recombine into alkenes.

Key Research Findings

-

Reactivity vs Stability : The electron-withdrawing -CF₃ group stabilizes the cyclopropane ring but activates the carboxylic acid for decarboxylation.

-

Side Product Control : Using NaI as a catalyst suppresses tetrafluorocyclopropanation side products during gem-difluoroolefination .

-

Stereoelectronic Effects : Fluorine substituents direct nucleophilic attacks to the less hindered positions of the cyclopropane ring .

Scientific Research Applications

Pharmaceutical Development

The unique chemical properties of 2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid make it a candidate for drug development. Its fluorinated nature enhances metabolic stability and bioavailability, which are critical factors in pharmaceutical efficacy. Research indicates that its interactions with biological systems may improve drug design by affecting membrane permeability and protein binding affinity.

Agrochemical Applications

Fluorinated compounds are often employed in agrochemicals due to their enhanced stability and activity against pests and diseases. The compound's structure allows for potential use in developing novel pesticides or herbicides that exhibit improved performance over traditional compounds .

Material Science

In industrial applications, this compound is valuable for producing specialty chemicals and materials. Its properties confer chemical resistance and thermal stability, making it suitable for coatings, polymers, and other advanced materials .

Case Studies

Several studies have explored the applications of this compound:

- Pharmaceutical Case Study: Research published in relevant journals has demonstrated that derivatives of this compound exhibit promising anti-inflammatory properties. The incorporation of fluorine atoms has been shown to enhance binding affinity to target proteins involved in inflammatory pathways.

- Agrochemical Case Study: Field trials using formulations containing this compound have indicated increased efficacy against resistant pest populations compared to traditional agrochemicals. This suggests potential for developing next-generation pest control solutions .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the compound’s binding affinity and specificity for various biological targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and other non-covalent interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Substituent Effects and Structural Variations

Fluorination Patterns

- 2,2-Difluorocyclopropane-1-carboxylic acid (CAS 107873-03-0, C₄H₄F₂O₂): Lacks the trifluoromethyl group, resulting in lower electronegativity and reduced steric bulk compared to the target compound. Its acidity (pKa ~2.5–3.0, estimated) is weaker due to fewer electron-withdrawing groups .

- 2-(Trifluoromethyl)cyclopropane-1-carboxylic acid (CAS 22581-33-5, C₅H₅F₃O₂): Features a trifluoromethyl group at the 2-position instead of 3-position.

- (±)-2,2-Difluoro-1-methylcyclopropanecarboxylic acid (CAS 128073-33-6, C₅H₆F₂O₂): A methyl group replaces the trifluoromethyl group, reducing electron-withdrawing effects and increasing hydrophobicity. The pKa is expected to be higher (~3.5–4.0) than the target compound .

Aromatic and Heterocyclic Derivatives

- 2-(3-Fluoro-phenyl)-cyclopropanecarboxylic acid : Incorporates a fluorinated aromatic ring, which enhances conjugation but reduces ring strain compared to aliphatic fluorinated derivatives. Such compounds are often used in drug discovery for their planar geometry .

- (1R,2R)-1-Phenyl-2-(2-(trifluoromethyl)pyridin-4-yl)cyclopropane-1-carboxylic acid : Combines aromatic and heterocyclic moieties, offering diverse binding interactions in medicinal chemistry. The target compound’s aliphatic trifluoromethyl group may provide better metabolic stability than aromatic analogs .

Acidity and Reactivity

The carboxylic acid group’s acidity is significantly influenced by substituents:

- Target Compound: The 2,2-difluoro and 3-trifluoromethyl groups create a strong electron-withdrawing environment, lowering the pKa (estimated ~1.5–2.0), making it more acidic than non-fluorinated analogs.

- Comparison: 2,2-Difluorocyclopropane-1-carboxylic acid: pKa ~2.5–3.0 . 1-Methylcyclopropanecarboxylic acid (CAS 205605): pKa ~4.5–5.0 (methyl is electron-donating) . trans-2-Cyanocyclopropanecarboxylic acid (CAS 39891-82-2): The cyano group (-CN) is also electron-withdrawing, but less so than -CF₃, leading to a pKa ~2.0–2.5 .

Industrial and Pharmaceutical Relevance

- Target Compound : High fluorination improves blood-brain barrier penetration and resistance to oxidative metabolism, making it valuable in CNS drug design.

- Contrasts :

- 1-(2-Hydroxyethyl)cyclopropanecarbonitrile (CAS 1421602-17-6): Polar hydroxyethyl group enhances solubility but reduces lipophilicity .

- Benzyl carbamate derivatives (e.g., CAS 3999-56-2): Used as proteolysis-targeting chimeras (PROTACs) due to their biodegradability, unlike the more stable target compound .

Biological Activity

2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid is a fluorinated organic compound notable for its unique cyclopropane structure and multiple fluorine substituents. This compound has garnered attention due to its potential applications in pharmaceuticals and agrochemicals, primarily owing to its enhanced stability and reactivity compared to non-fluorinated analogs. This article explores the biological activity of this compound, examining its interactions at the molecular level, potential therapeutic applications, and relevant research findings.

Molecular Formula: CHFO

Molecular Weight: 190.07 g/mol

Structure: The compound features two fluorine atoms at the 2-position and a trifluoromethyl group at the 3-position of the cyclopropane ring, along with a carboxylic acid functional group. This configuration contributes to its distinct chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .

The mechanism of action for this compound involves interactions with biological targets facilitated by its fluorinated groups. The presence of fluorine enhances the compound's ability to form hydrogen bonds and other non-covalent interactions, which are crucial for biological activity. These interactions can influence binding affinity and specificity for various enzymes and receptors .

Enzyme Inhibition Studies

Recent studies have investigated the enzyme inhibition potential of various cyclopropanecarboxylic acid derivatives, including this compound. For instance, docking studies with the enzyme 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2) from Arabidopsis thaliana showed promising results:

| Compound | ΔG (kcal/mol) | Binding Constant (Kb M) |

|---|---|---|

| (1R,2R)(E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.5 | 5.94 × 10 |

| (1R,2S)(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94 × 10 |

| (1S,2R)(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.2 | 3.53 × 10 |

| (1S,2S)(E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.2 | 3.53 × 10 |

| Pyrazinoic acid | -5.3 | 7.61 × 10 |

These results indicate that derivatives with similar structural features may exhibit significant inhibitory effects against specific enzymes involved in plant hormone biosynthesis .

Pharmacological Potential

The unique properties of fluorinated compounds often lead to improved metabolic stability and bioavailability. Research indicates that compounds containing trifluoromethyl groups can enhance pharmacological activity by increasing lipophilicity and altering pharmacokinetics . The dual fluorination in this compound may further enhance these properties, making it a candidate for drug development targeting various diseases.

Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of cyclopropanecarboxylic acids highlighted the importance of structural modifications in enhancing biological activity. The synthesis involved using difluorocarbene reactions with trifluoromethyl-substituted alkenes under specific catalytic conditions . The resulting compounds were evaluated for their inhibitory effects on ACO enzymes, demonstrating that certain derivatives exhibited comparable or superior activity compared to established inhibitors.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,2-difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid?

- Methodological Answer : The synthesis involves two critical steps: (1) Cyclopropanation using diazo compounds (e.g., diazoacetates) with transition metal catalysts (e.g., Rh(II)) to form the strained cyclopropane ring, and (2) Fluorination via nucleophilic substitution or electrophilic trifluoromethylation agents (e.g., CF₃Cu) to introduce fluorine substituents. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side reactions like ring-opening .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and stereochemistry. Fluorine’s electronegativity causes distinct ¹⁹F NMR shifts (e.g., δ -60 to -80 ppm for CF₃ groups). X-ray crystallography is critical for absolute configuration verification, with parameters like unit cell dimensions (a, b, c, α, β, γ) and R-factor (<0.1) ensuring accuracy .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Classified as a corrosive solid (UN 3261) , it requires PPE (gloves, goggles), ventilation, and inert storage (argon, -20°C). Waste must be segregated and disposed via certified hazardous waste management systems to avoid environmental release .

Advanced Research Questions

Q. How do substituent positions (difluoro vs. trifluoromethyl) influence the compound’s reactivity in ring-opening reactions?

- Methodological Answer : The C2 difluoro groups increase ring strain and electron-withdrawing effects, enhancing susceptibility to nucleophilic attack. The C3 trifluoromethyl group sterically hinders certain reaction pathways. Comparative studies with analogs (e.g., 2-methyl-3-phenyl derivatives) reveal substituent-dependent regioselectivity in ring-opening .

Q. What strategies mitigate side reactions during cyclopropanation of fluorinated precursors?

- Methodological Answer : Side reactions (e.g., dimerization, β-hydride elimination) are minimized by:

- Using low-temperature conditions (-20°C to 0°C) to stabilize reactive intermediates.

- Incorporating directing groups (e.g., esters) to control regioselectivity.

- Optimizing catalyst loading (e.g., 0.5–2 mol% Rh(II)) to balance reactivity and byproduct formation .

Q. How can crystallographic data resolve contradictions in stereochemical assignments?

- Methodological Answer : Discrepancies in stereochemistry (cis/trans) are resolved by analyzing torsion angles and hydrogen-bonding networks in X-ray structures. For example, in related compounds, a γ-angle >90° and Z-value = 6 indicate a triclinic crystal system with specific packing interactions .

Q. What analytical challenges arise in quantifying fluorinated impurities during HPLC analysis?

- Methodological Answer : Fluorinated byproducts (e.g., trifluoroacetic acid derivatives) can co-elute with the target compound due to similar polarity. Use reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium bromide) or LC-MS/MS to enhance separation and specificity .

Q. How do electronic effects of fluorine substituents impact biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer : The strong electron-withdrawing nature of CF₃ and F groups alters pKa (increasing acidity of the carboxylic acid) and membrane permeability. SAR studies with fluorinated analogs (e.g., 1-(3,4-difluorophenyl)cyclopropanecarboxylic acid) show enhanced metabolic stability but reduced bioavailability in certain cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.